4-(4-Ethylphenyl)-1H-Imidazol-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

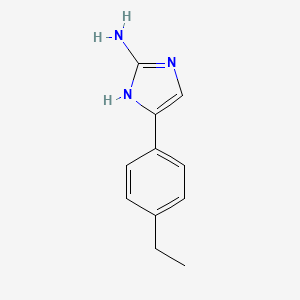

4-(4-Ethylphenyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a 4-ethylphenyl group at the 4-position and an amine group at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

4-(4-Ethylphenyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 4-(4-ethylphenyl)-1H-imidazol-2-amine are not well-defined. It’s possible that this compound could influence a variety of pathways, depending on its specific targets. The downstream effects of these pathway alterations would also depend on the nature of the targets and the specific cellular context .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

These effects would be determined by the compound’s specific targets and the changes induced in these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-ethylphenyl)-1H-imidazol-2-amine. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-1H-imidazol-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Another method involves the condensation of 4-ethylbenzaldehyde with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 4-(4-ethylphenyl)-1H-imidazol-2-amine may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Ethylphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Alkylated or acylated imidazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Ethylphenol: A related compound with a similar phenyl group but lacking the imidazole ring.

Imidazole: The parent compound of the imidazole derivatives, known for its wide range of biological activities.

4-(4-Methylphenyl)-1H-imidazol-2-amine: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

4-(4-Ethylphenyl)-1H-imidazol-2-amine is unique due to the presence of both the 4-ethylphenyl group and the imidazole ring, which confer specific chemical and biological properties

Biologische Aktivität

4-(4-Ethylphenyl)-1H-imidazol-2-amine, a derivative of imidazole, has garnered attention due to its potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of 4-(4-ethylphenyl)-1H-imidazol-2-amine based on recent research findings, including mechanism of action, structure-activity relationships (SAR), and case studies.

Chemical Structure

The chemical structure of 4-(4-ethylphenyl)-1H-imidazol-2-amine can be represented as follows:

This compound features an ethylphenyl group attached to the imidazole ring, which is crucial for its biological activity.

The biological activity of 4-(4-ethylphenyl)-1H-imidazol-2-amine is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:

- Enzyme Inhibition : The imidazole nitrogen can act as a nucleophile, allowing the compound to inhibit enzymes by forming stable complexes.

- Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways, influencing physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-(4-ethylphenyl)-1H-imidazol-2-amine against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion assays.

| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 22 |

| Escherichia coli | 0.75 | 20 |

| Pseudomonas aeruginosa | 1.0 | 18 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, 4-(4-ethylphenyl)-1H-imidazol-2-amine has shown antifungal activity. Studies reported that it effectively inhibited the growth of Candida albicans with an MIC of 0.5 mg/mL .

Case Study 1: Antibacterial Efficacy

A study conducted by Foroumadi et al. evaluated the antibacterial efficacy of various imidazole derivatives, including 4-(4-ethylphenyl)-1H-imidazol-2-amine. The compound was tested against metronidazole-resistant strains of Helicobacter pylori, showing promising results in inhibiting bacterial growth . The disk diffusion method revealed inhibition zones comparable to standard antibiotics.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of imidazole derivatives indicated that modifications on the phenyl ring significantly affect biological activity. Substituents such as ethyl groups enhance lipophilicity, improving membrane permeability and bioavailability . This finding supports the design of more potent derivatives based on structural modifications.

Eigenschaften

IUPAC Name |

5-(4-ethylphenyl)-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-8-3-5-9(6-4-8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLKOBLBRLVHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=C(N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.